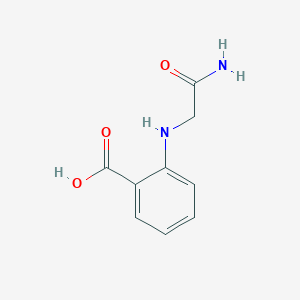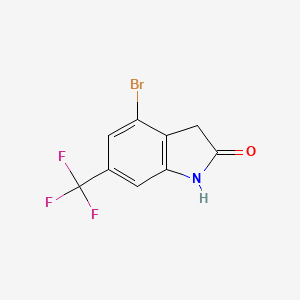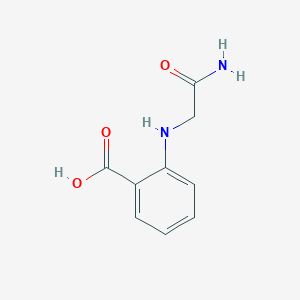
Methyl 3-(piperidin-4-yloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(piperidin-4-yloxy)propanoate is a chemical compound with the molecular formula C9H17NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a piperidine ring attached to a propanoate ester group via an ether linkage.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3-(Piperidin-4-yloxy)propanoat beinhaltet typischerweise die Reaktion von Piperidin mit Methyl-3-brompropanoat in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat. Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) bei erhöhten Temperaturen durchgeführt, um die nukleophile Substitutionsreaktion zu erleichtern.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Methyl-3-(Piperidin-4-yloxy)propanoat kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Destillation und Kristallisation gewährleistet die Produktion von hochreinen Verbindungen, die für pharmazeutische Anwendungen geeignet sind.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-3-(Piperidin-4-yloxy)propanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Estergruppe kann oxidiert werden, um Carbonsäuren zu bilden.
Reduktion: Die Estergruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Der Piperidinring kann Substitutionsreaktionen mit Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Piperidinderivate.
Wissenschaftliche Forschungsanwendungen
Methyl-3-(Piperidin-4-yloxy)propanoat wird in mehreren wissenschaftlichen Forschungsgebieten verwendet:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: In der Untersuchung von Enzyminteraktionen und Rezeptorbindung.
Medizin: Als Vorläufer für die Entwicklung pharmazeutischer Medikamente.
Industrie: In der Produktion von Agrochemikalien und Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-(Piperidin-4-yloxy)propanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann je nach Art des Ziels als Inhibitor oder Aktivator wirken. Der Piperidinring spielt eine entscheidende Rolle bei der Bindung an das aktive Zentrum des Ziels, während die Estergruppe hydrolysiert werden kann, um aktive Metaboliten freizusetzen.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(piperidin-4-yloxy)propanoate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a precursor for the development of pharmaceutical drugs.
Industry: In the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(piperidin-4-yloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The piperidine ring plays a crucial role in binding to the active site of the target, while the ester group can undergo hydrolysis to release active metabolites.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-3-(Piperidin-4-yloxy)butanoat
- Methyl-3-(Piperidin-4-yloxy)acetat
- Ethyl-3-(Piperidin-4-yloxy)propanoat
Einzigartigkeit
Methyl-3-(Piperidin-4-yloxy)propanoat ist aufgrund seiner spezifischen Esterbindung und der Position des Piperidinrings einzigartig. Dieses Strukturmerkmal verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
methyl 3-piperidin-4-yloxypropanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)4-7-13-8-2-5-10-6-3-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
GUHPKFSCJOJZRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCOC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
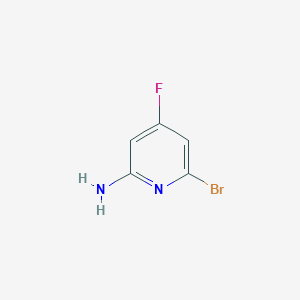
![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)
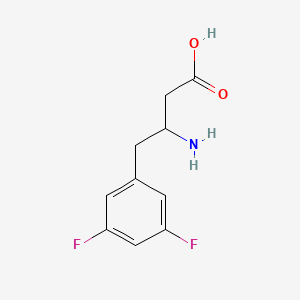


![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)
